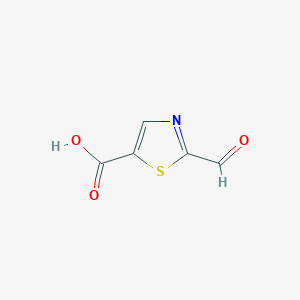

2-Formylthiazole-5-carboxylic acid

Vue d'ensemble

Description

2-Formylthiazole-5-carboxylic Acid is a useful reagent in the preparation of condensed heterocyclic compounds such as 5-oxo-7,8,9,9a-tetrahydro-5H-pyrido[2,3-a]pyrrolizine derivatives which are potential calcitonin agonists for drugs .

Synthesis Analysis

A series of 2-sulfursubstituted thiazole carboxanilides was synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .Applications De Recherche Scientifique

Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors

- Application Summary : A series of 2-aminothiazole derivatives were designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .

- Methods of Application : The synthesized compounds were screened for PDE5 activity using sildenafil as a reference drug .

- Results : Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .

Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Agent

- Application Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent .

- Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .

- Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid

- Application Summary : The electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural has been studied . FDCA is a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .

- Methods of Application : The process involves the use of non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .

- Results : The development of HMF electrochemical oxidation (HMF-EOR) has given a new birth to the traditional aerobic oxidation .

Xanthine Oxidase Inhibitors

- Application Summary : Thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent xanthine oxidase inhibitors .

- Methods of Application : The compounds were characterized using 1H and 13C NMR and tested against the xanthine oxidase enzyme by spectrophotometric assay .

- Results : Most of the compounds were found active against the enzyme. The most potent compound, GK-20, had an IC50 value of 0.45 µM .

Organic Synthesis, Nanotechnology and Polymers

- Application Summary : Carboxylic acids, including “2-Formylthiazole-5-carboxylic acid”, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers .

- Methods of Application : Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures .

- Results : The use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymer, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Triazole Synthesis

- Application Summary : Triazole compounds, which can be synthesized from “2-Formylthiazole-5-carboxylic acid”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

- Methods of Application : The synthesis of triazole compounds involves various chemical reactions .

- Results : Triazole compounds have shown promising results in various biological applications .

Propriétés

IUPAC Name |

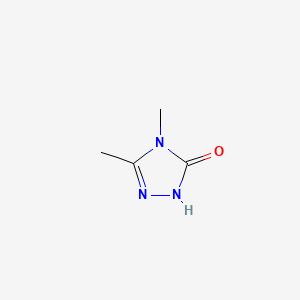

2-formyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBLDKZQHOLFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylthiazole-5-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)